

Esmolol-d7 Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Esmolol-d7 Hydrochloride

Cat. No.: B584036

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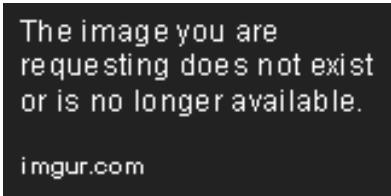
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of **Esmolol-d7 hydrochloride**. It includes detailed experimental protocols for its analysis and a thorough examination of its role in the context of the beta-1 adrenergic signaling pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Core Chemical Properties

Esmolol-d7 hydrochloride is the deuterated analog of Esmolol hydrochloride, a short-acting, cardio-selective beta-1 adrenergic receptor antagonist. The incorporation of seven deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis of esmolol in biological matrices.^[1]

Identity and Structure

Property	Value	Source
Chemical Name	methyl 3-(4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)phenyl)propanoate, hydrochloride	[1]
Synonyms	4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid Methyl Ester Hydrochloride; ASL-8052-d7; Brevibloc-d7	[2]
CAS Number	1346598-13-7	[2]
Molecular Formula	C ₁₆ H ₁₈ D ₇ NO ₄ · HCl	[2]
Molecular Weight	338.9 g/mol (Hydrochloride salt)	[2]
Structure		

Physical and Chemical Properties

Quantitative data for **Esmolol-d7 hydrochloride** is not extensively reported in the literature. However, the physical and chemical properties of its non-deuterated counterpart, Esmolol hydrochloride, provide a close approximation.

Property	Value (for Esmolol HCl)	Source
Melting Point	85-86 °C	[3][4]
Appearance	White to off-white crystalline powder	[4]
Solubility	Water: Very soluble.[4] Ethanol: Freely soluble.[4] DMSO: ~25 mg/mL.[5] Dimethylformamide: ~25 mg/mL.[5] Methanol: Soluble. PBS (pH 7.2): ~10 mg/mL.[5]	
pKa	Not explicitly found for Esmolol-d7 HCl. The amino group is expected to have a pKa in the physiological range.	
LogP (Octanol/Water)	0.42 (at pH 7.0)	[4]

Experimental Protocols

Esmolol-d7 hydrochloride is primarily utilized as an internal standard in the quantitative analysis of esmolol in biological samples, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification in Biological Matrices by LC-MS/MS

This protocol describes a general method for the quantification of esmolol in human plasma using **Esmolol-d7 hydrochloride** as an internal standard.

2.1.1. Sample Preparation (Protein Precipitation)

- To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of **Esmolol-d7 hydrochloride** internal standard solution (e.g., 1 µg/mL in methanol).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. Liquid Chromatography

- HPLC System: A standard high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90-10% B
 - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 40°C.

2.1.3. Mass Spectrometry

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Esmolol: Q1: 296.2 m/z → Q3: 190.1 m/z
 - Esmolol-d7: Q1: 303.2 m/z → Q3: 190.1 m/z
- Detection Parameters: Optimized for the specific instrument, including collision energy and declustering potential.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR and ^{13}C NMR spectra are used to confirm the chemical structure of **Esmolol-d7 hydrochloride**.
- In the ^1H NMR spectrum, the signals corresponding to the seven protons on the isopropyl group of esmolol will be absent. The remaining proton signals would be consistent with the esmolol structure.
- In the ^{13}C NMR spectrum, the carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a $-\text{CD}-$ group and a septet for a $-\text{CD}_3$ group) and a significant reduction in signal intensity due to the longer relaxation times of deuterated carbons.

2.2.2. Infrared (IR) Spectroscopy

- The IR spectrum of **Esmolol-d7 hydrochloride** will be very similar to that of esmolol hydrochloride.
- Characteristic peaks would include:
 - O-H stretching (alcohol and carboxylic acid) around $3300\text{-}2500\text{ cm}^{-1}$.
 - N-H stretching (secondary amine) around $3300\text{-}3100\text{ cm}^{-1}$.

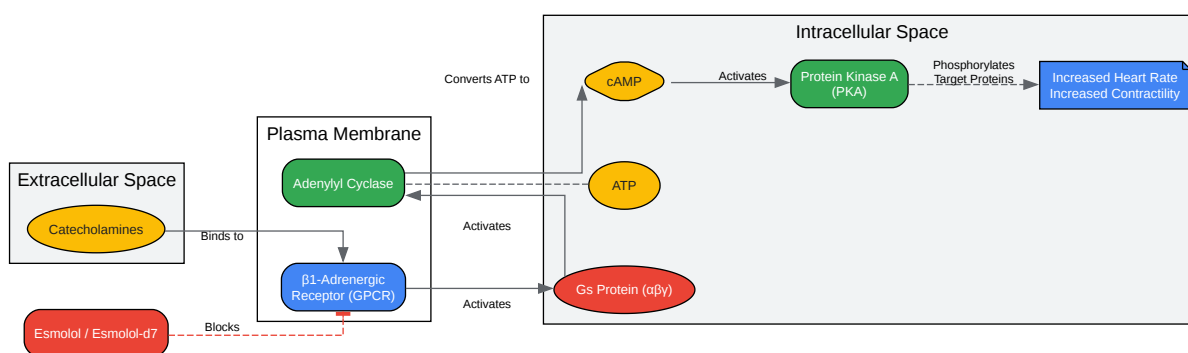
- C=O stretching (ester) around 1730 cm^{-1} .
- C-O stretching (ether and ester) around $1250\text{-}1000\text{ cm}^{-1}$.
- Aromatic C-H and C=C stretching in their respective regions.
- The C-D stretching vibrations will appear at a lower frequency (around $2200\text{-}2100\text{ cm}^{-1}$) compared to C-H stretching vibrations (around 3000 cm^{-1}), but may be weak and difficult to observe.

Mechanism of Action and Signaling Pathway

Esmolol, the parent compound of **Esmolol-d7 hydrochloride**, is a selective antagonist of beta-1 adrenergic receptors.[6] These receptors are predominantly found in the heart and are a key component of the sympathetic nervous system's control over cardiac function.

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of catecholamines (like norepinephrine and epinephrine) to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. Esmolol competitively blocks this binding, thereby inhibiting the downstream effects.

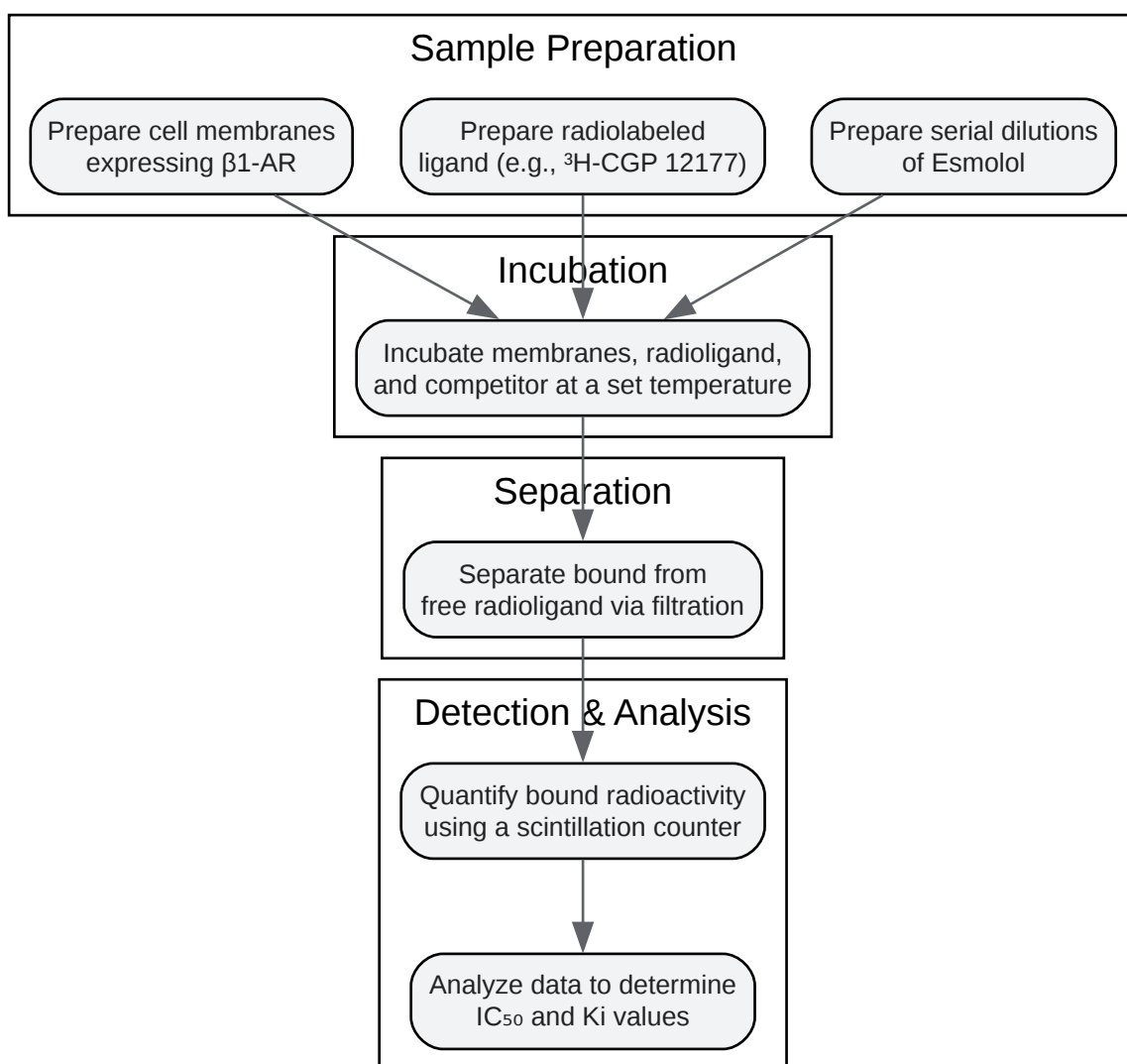


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Caption: Beta-1 Adrenergic Receptor Signaling Pathway and the inhibitory action of Esmolol.

Experimental Workflow for Studying Receptor Binding

The use of radiolabeled or fluorescently tagged ligands allows for the characterization of receptor binding affinity and kinetics. **Esmolol-d7 hydrochloride** itself is not directly used for this purpose, but its non-deuterated counterpart is.

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Caption: Workflow for a competitive radioligand binding assay to determine the affinity of Esmolol for the β 1-Adrenergic Receptor.

Conclusion

Esmolol-d7 hydrochloride is a critical tool for the accurate quantification of esmolol in pharmacokinetic and metabolic studies. Its chemical properties are nearly identical to esmolol, with the key difference being its increased mass due to deuterium labeling. Understanding its analytical behavior and the pharmacological context of its parent compound is essential for its effective use in research and drug development. This guide provides a foundational understanding of these aspects to support the scientific community.

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